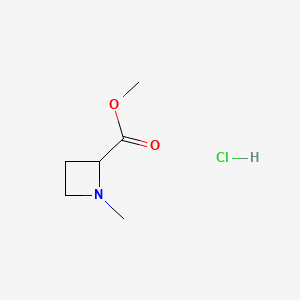![molecular formula C11H16O5 B13889459 Dimethyl 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B13889459.png)
Dimethyl 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2-oxabicyclo[222]octane-1,4-dicarboxylate is a bicyclic organic compound with the molecular formula C₁₀H₁₄O₅ It is characterized by its unique structure, which includes a bicyclic ring system with an oxygen atom and two ester groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate typically involves the reaction of bicyclo[2.2.2]octane-1,4-dicarboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, allowing the esterification process to occur, resulting in the formation of the dimethyl ester .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the production process, ensuring consistent quality and scalability .
化学反应分析
Types of Reactions
Dimethyl 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Bicyclo[2.2.2]octane-1,4-dicarboxylic acid.
Reduction: Bicyclo[2.2.2]octane-1,4-dimethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Dimethyl 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a scaffold in drug design and development.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including polymers and resins.
作用机制
The mechanism of action of dimethyl 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in various biochemical processes. The bicyclic structure provides stability and rigidity, making it a valuable scaffold in molecular design .
相似化合物的比较
Similar Compounds
Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate: Similar structure but lacks the oxygen atom in the ring.
1,4-Diazabicyclo[2.2.2]octane (DABCO): Contains nitrogen atoms instead of oxygen, used as a catalyst in organic synthesis.
Uniqueness
Dimethyl 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate is unique due to the presence of an oxygen atom in its bicyclic ring, which imparts distinct chemical properties and reactivity. This makes it a versatile compound in various chemical transformations and applications .
属性
分子式 |
C11H16O5 |
|---|---|
分子量 |
228.24 g/mol |
IUPAC 名称 |
dimethyl 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate |
InChI |
InChI=1S/C11H16O5/c1-14-8(12)10-3-5-11(6-4-10,16-7-10)9(13)15-2/h3-7H2,1-2H3 |
InChI 键 |
VFAYVSFMKTYMPQ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C12CCC(CC1)(OC2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[1-(3-Oxopropyl)cyclohexyl] acetate](/img/structure/B13889391.png)


![Benzyl 6-oxo-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13889411.png)

![[5-(1,3-Dioxolan-2-yl)furan-2-yl]-trimethylstannane](/img/structure/B13889424.png)
![Tert-butyl2-oxa-6,9-diazaspiro[3.6]decane-6-carboxylate](/img/structure/B13889435.png)
![3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octane hcl](/img/structure/B13889444.png)

![2-Hydroxy-1-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]ethanone](/img/structure/B13889447.png)

![Spiro[3.5]nonane-2-carbaldehyde](/img/structure/B13889462.png)
